molecular formula C12H18ClNO B6276824 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride CAS No. 2763754-74-9

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride

Cat. No. B6276824
CAS RN: 2763754-74-9
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride (TMBH) is a synthetic compound belonging to the class of benzoxazepines and is widely used in laboratory experiments due to its unique properties. It is a white, crystalline solid with a molecular weight of 321.85 g/mol and a melting point of 130-132°C. TMBH has been used in various scientific research applications, such as drug development, enzyme inhibition, and cell-based assays, due to its ability to interact with multiple targets.

Scientific Research Applications

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been used in various scientific research applications, such as drug development, enzyme inhibition, and cell-based assays. In drug development, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been used as a lead compound in the design of novel drugs, as it has been shown to interact with multiple targets. In enzyme inhibition studies, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been used to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In cell-based assays, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been used to study the effects of various compounds on cell viability, cell proliferation, and cell differentiation.

Mechanism of Action

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride is known to interact with multiple targets, including protein kinases, phosphatases, and G-protein coupled receptors. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride is also known to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. It has also been shown to activate the MAPK pathway, which is involved in cell proliferation and differentiation. In addition, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has been shown to increase the expression of several genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride in laboratory experiments is its ability to interact with multiple targets. This makes it a useful tool for drug development and enzyme inhibition studies. In addition, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride is not water-soluble, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride. These include further studies on its mechanism of action, its ability to interact with different targets, and its potential therapeutic applications. Additionally, further research could be done to identify new synthetic pathways for 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride synthesis. Finally, further research could be done to explore the potential of 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride as an inhibitor of other enzymes, such as proteases and kinases.

Synthesis Methods

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride can be synthesized from a mixture of 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine and hydrochloric acid in a reaction catalyzed by a base. The reaction is conducted in an inert atmosphere at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the mixture is cooled to room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride involves the condensation of 2,3,4,5-tetrahydro-1,5-benzoxazepine with 2-methyl-2-butene followed by the addition of methylmagnesium chloride and subsequent hydrolysis to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,5-benzoxazepine", "2-methyl-2-butene", "Methylmagnesium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 2,3,4,5-tetrahydro-1,5-benzoxazepine with 2-methyl-2-butene in the presence of a strong acid catalyst such as hydrochloric acid to yield 2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine", "Step 2: Addition of methylmagnesium chloride to the above reaction mixture to form the corresponding Grignard reagent", "Step 3: Hydrolysis of the Grignard reagent with dilute hydrochloric acid to yield the corresponding alcohol", "Step 4: Conversion of the alcohol to the hydrochloride salt by treatment with hydrochloric acid in ethyl acetate", "Step 5: Isolation of the product by filtration and washing with water" ] }

CAS RN

2763754-74-9

Product Name

2,2,9-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.